N-(2,6-Di-tert-butylphenyl)acetamide
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Overview
Description
N-(2,6-Di-tert-butylphenyl)acetamide: is an organic compound with the molecular formula C16H25NO. It is a derivative of acetamide, where the acetamide group is attached to a 2,6-ditert-butylphenyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Di-tert-butylphenyl)acetamide typically involves the reaction of 2,6-ditert-butylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{2,6-ditert-butylaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to enhance efficiency and scalability. The process may include steps such as:
- Mixing 2,6-ditert-butylaniline with acetic anhydride in the presence of a catalyst.
- Heating the mixture to a specific temperature to facilitate the reaction.
- Purifying the product through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Di-tert-butylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: 2,6-ditert-butylaniline.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: N-(2,6-Di-tert-butylphenyl)acetamide is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It may be used in assays to investigate enzyme inhibition or activation.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its stability and unique structure make it a candidate for drug development.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. It may also be employed in the formulation of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-Di-tert-butylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway. The presence of the 2,6-ditert-butylphenyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(4-acetamido-2,6-ditert-butylphenyl)acetamide
- N-(2,6-di-tert-butylphenyl)acetamide
Comparison: this compound is unique due to its specific substitution pattern on the phenyl ring. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and stability. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,6-ditert-butylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-11(18)17-14-12(15(2,3)4)9-8-10-13(14)16(5,6)7/h8-10H,1-7H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAZYTXLNXLVMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1C(C)(C)C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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